molecular formula C18H11F3N2O3 B1679430 Ro0711401

Ro0711401

Número de catálogo: B1679430
Peso molecular: 360.3 g/mol
Clave InChI: GSGDLBUOSWGZER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ro0711401 es un modulador alostérico positivo selectivo y activo por vía oral del receptor 1 de glutamato metabotrópico (mGlu1). Se ha estudiado por sus posibles efectos terapéuticos en varios trastornos neurológicos, en particular la ataxia espinocerebelosa tipo 1 (SCA1). This compound ha mostrado ser prometedor en la mejora del rendimiento motor y las funciones cognitivas en modelos preclínicos .

Métodos De Preparación

La síntesis de Ro0711401 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. El compuesto se sintetiza típicamente mediante una serie de reacciones orgánicas, incluida la sustitución nucleófila y las reacciones de ciclación. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que impliquen escalar los procedimientos de síntesis de laboratorio mientras se garantiza la coherencia y el control de calidad. El compuesto generalmente se suministra como un sólido, con una pureza superior al 98% .

Análisis De Reacciones Químicas

Ro0711401 experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: El compuesto se puede reducir para formar derivados reducidos.

    Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Spinocerebellar Ataxia Type 1 (SCA1)

In a study involving SCA1 mouse models, systemic treatment with Ro0711401 resulted in a prolonged improvement in motor coordination. Notably, a single injection led to significant enhancements in performance on rotarod tests, with effects lasting for at least six days post-injection, despite the drug being undetectable in the cerebellum after 24 hours . This suggests that this compound may induce neuroadaptive changes that improve motor function.

Table 1: Effects of this compound on Motor Coordination in SCA1 Mice

TreatmentDose (mg/kg)Time Post-InjectionMotor Performance Improvement
This compound1060 minSignificant
This compound1090 minSignificant
Vehicle Control--No Improvement

Spinocerebellar Ataxia Type 3 (SCA3)

This compound has also been investigated in SCA3 mouse models. The compound was found to normalize mGluR1 function , which is deficient in these models. Preliminary results indicated that treatment improved symptoms associated with SCA3, highlighting its potential as a therapeutic agent for this condition .

Cognitive Function Enhancement

In addition to motor improvements, this compound has been shown to partially correct learning deficits observed in the Morris water maze test, indicating its potential benefits for cognitive functions as well . This suggests that mGlu1 modulation might not only address motor symptoms but also enhance cognitive performance in neurodegenerative diseases.

Implications for Future Research

The findings regarding this compound's effects on both motor and cognitive functions underscore its potential as a novel therapeutic option for treating various forms of ataxia and possibly other neurodegenerative disorders. Further research is warranted to explore its long-term effects and mechanisms of action, as well as its applicability to human conditions.

Mecanismo De Acción

Ro0711401 ejerce sus efectos al actuar como un modulador alostérico positivo del receptor 1 de glutamato metabotrópico (mGlu1). Esta modulación mejora la respuesta del receptor a su ligando natural, el glutamato, lo que lleva a una mayor activación del receptor. La activación de los receptores mGlu1 está involucrada en varios procesos celulares, incluida la plasticidad sináptica, que es crucial para el aprendizaje y la memoria .

Los objetivos moleculares de this compound incluyen el receptor mGlu1, y su activación conduce a vías de señalización descendentes que contribuyen a sus efectos terapéuticos. Estas vías incluyen la modulación de los canales iónicos y la liberación de neurotransmisores, que son esenciales para mantener la función neuronal normal .

Actividad Biológica

Ro0711401 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in various neurological processes, including motor coordination and cognitive functions. This article explores the biological activity of this compound, highlighting its effects on motor performance in specific mouse models, its pharmacological properties, and its potential therapeutic applications.

This compound enhances mGluR1 receptor activity by binding to an allosteric site, leading to increased phospholipase C (PLC) activation and subsequent intracellular calcium mobilization. This mechanism is critical for synaptic plasticity and neuronal excitability. The primary transduction pathway involves the Gq/G11 family of G-proteins, which facilitates the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels .

Motor Coordination Improvement

In studies involving spinocerebellar ataxia type 1 (SCA1) mice, a single injection of this compound (10 mg/kg, subcutaneously) resulted in significant improvements in motor coordination as measured by rotarod performance. The enhancement was observed at 60 and 90 minutes post-injection and persisted for at least six days without developing tolerance .

Table 1: Effects of this compound on Motor Performance in SCA1 Mice

Time Post-InjectionMotor Performance Improvement
60 minutesSignificant
90 minutesSignificant
Day 6Sustained improvement

Cognitive Function Enhancement

This compound also demonstrated potential cognitive benefits. In the Morris water maze test, systemic treatment partially corrected learning deficits in SCA1 mice, suggesting that mGluR1 modulation may enhance memory retention and cognitive function .

Tolerance Development

Unlike other PAMs such as VU0360172, which maintained their efficacy over time, this compound exhibited tolerance after repeated administration. In WAG/Rij rats treated twice daily for ten days, tolerance to this compound's effects on spike-and-wave discharges developed by the third day of treatment . This differential response highlights the need for careful consideration in therapeutic applications.

Study on SCA1 Mice

A pivotal study investigated the long-term effects of this compound in SCA1 mice. Following a single injection, researchers noted adaptive changes associated with synaptic plasticity in the cerebellum. Notably, there was a reduction in mGlu5 receptor expression in Purkinje cells, indicating that this compound may modulate receptor interactions beneficially .

Figure 1: Changes in mGlu Receptor Expression Post-Ro0711401 Treatment

  • mGlu1α Receptors: No significant change
  • mGlu5 Receptors: Decreased expression observed

Epilepsy Models

In models of absence epilepsy, this compound reduced the incidence of spike-and-wave discharges. However, it also led to changes in receptor expression dynamics that differed from non-epileptic models, suggesting that its effects are context-dependent .

Propiedades

IUPAC Name

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDLBUOSWGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro0711401
Reactant of Route 2
Reactant of Route 2
Ro0711401
Reactant of Route 3
Reactant of Route 3
Ro0711401

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.